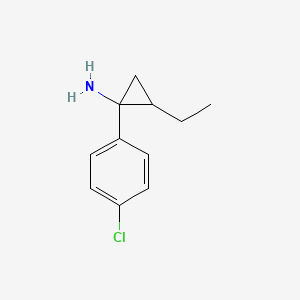
5-Bromo-2-(difluoromethoxy)benzonitrile
概要
説明
5-Bromo-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4BrF2NO . It is a benzonitrile derivative . The molecule contains a total of 17 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(difluoromethoxy)benzonitrile includes a six-membered aromatic ring with a bromine atom at the 5th position and a difluoromethoxy group at the 2nd position . The molecule also contains a nitrile group attached to the aromatic ring .科学的研究の応用
OLED Applications
5-Bromo-2-(difluoromethoxy)benzonitrile: may serve as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications. TADF dyes like 2-phenoxazine-5-acridine-benzonitrile are synthesized from similar bromo-fluorobenzonitriles and are used in OLEDs for their efficient electroluminescence .
Pharmaceutical Applications
Compounds with difluoromethoxy groups, such as 5-Bromo-2-(difluoromethoxy)benzonitrile , are often found in pharmaceuticals. For instance, Lumacaftor, a medication used for treating cystic fibrosis, contains a difluorobenzo[d][1,3]dioxole unit which is structurally related to difluoromethoxybenzonitriles .
Availability for Research
This compound is available from various suppliers for scientific research needs, indicating its potential use in various experimental and developmental applications .
Safety and Hazards
Safety information for 5-Bromo-2-(difluoromethoxy)benzonitrile indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . It should be used in a well-ventilated area and kept away from moisture . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .
特性
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKAXETGPAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

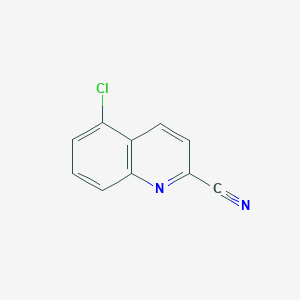
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
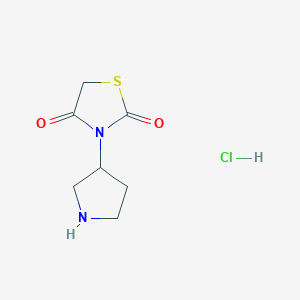
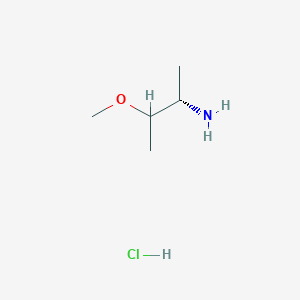
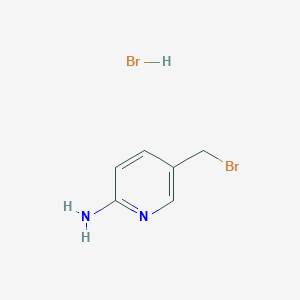
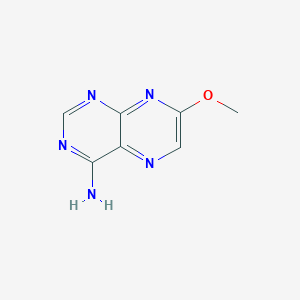
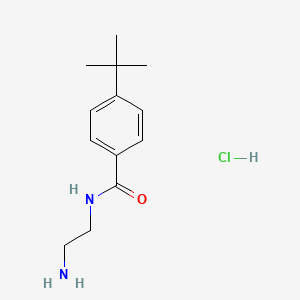
![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)
